3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid
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Overview
Description
3-(Dimethylamino)benzoic acid is a benzoic acid derivative . It is a light yellow to yellow-beige crystalline powder . It has been used to analyze glucose content from the extraction of starch and soluble sugars .
Molecular Structure Analysis
The linear formula of 3-(Dimethylamino)benzoic acid is (CH3)2NC6H4CO2H . Its molecular weight is 165.19 .Chemical Reactions Analysis
3-(Dimethylamino)benzoic acid has been used to quantify the activity of peroxidase and manganese peroxidase .Physical And Chemical Properties Analysis
3-(Dimethylamino)benzoic acid is a powder that is soluble in methanol (50 mg/mL), but insoluble in water . It has a melting point of 148-150 °C .Scientific Research Applications
Polymorphism Studies
- Polymorphs of Dimethylamino Benzoic Acid: Research by Aakeröy, Desper, and Levin (2005) identified two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, a compound closely related to 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid. These polymorphs were crystallographically characterized, highlighting the compound's diverse structural forms (Aakeröy, Desper, & Levin, 2005).
Chemical Synthesis and Properties
- Synthesis Methods: Xie Chuan (2005) described the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde, which is a methodological approach that can be relevant for the synthesis of related compounds like 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid (Xie Chuan, 2005).
Biochemical and Pharmacological Research
- HIV-1 Maturation Inhibitors: Swidorski et al. (2016) studied a C-3 benzoic acid as a modification to triterpenoids for improving antiviral properties, focusing on HIV-1 maturation inhibition. This research demonstrates the potential of dimethylamino benzoic acid derivatives in antiviral drug development (Swidorski et al., 2016).
Chemical Oscillations and Reactions
- Chemical Oscillations in Reactions: Bell and Wang (2015) explored the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid, which is relevant to the study of 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid. They observed transient oscillations, providing insights into the dynamic chemical properties of these compounds (Bell & Wang, 2015).
Chemical Marker Development
- Temporary Marker for Peptides: Sameiro, Gonçalves, and Maia (2003) utilized a compound related to 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid to develop a temporary chromophore marker for peptides. This research indicates the potential of such compounds in biochemical tagging and labeling (Sameiro, Gonçalves, & Maia, 2003).
Safety And Hazards
properties
IUPAC Name |
3-[3-(dimethylamino)-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)11(14)7-6-9-4-3-5-10(8-9)12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUYHQSFZZTYFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid |
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